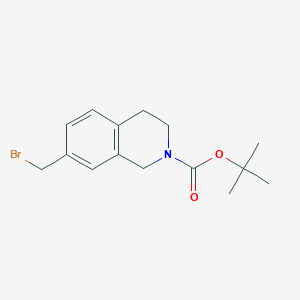
potassium 4-hydroxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-hydroxybut-2-enoate, also known as 4-hydroxybutyrate (4HB), is an important metabolite in human physiology. It is a four-carbon molecule that is produced in the body from the breakdown of fatty acids. 4HB is a key intermediate in the citric acid cycle, and is also involved in the production of energy, fatty acid metabolism, and many other processes. 4HB has been studied extensively in recent years due to its potential therapeutic applications and its ability to act as a signaling molecule in the body.
Aplicaciones Científicas De Investigación
4HB has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic properties, and is being investigated as a potential treatment for a variety of diseases including cancer, diabetes, and neurological disorders. In addition, 4HB has been studied for its potential use as a nutritional supplement, as it is believed to have beneficial effects on energy metabolism and body composition.
Mecanismo De Acción
The exact mechanism of action of 4HB is not yet fully understood. However, it is believed to exert its effects by modulating the activity of enzymes involved in the citric acid cycle, fatty acid metabolism, and energy production. It has also been suggested that 4HB may act as a signaling molecule, regulating the activity of other enzymes and pathways in the body.
Biochemical and Physiological Effects
4HB has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidative properties, and to play a role in energy metabolism and body composition. Additionally, 4HB has been found to be involved in the regulation of gene expression, and to modulate the activity of enzymes involved in the citric acid cycle and fatty acid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4HB can be synthesized relatively easily in the laboratory, making it an attractive compound for research. However, due to its instability, it must be stored at low temperatures and used quickly after synthesis. Additionally, 4HB is not as widely available as some other compounds, and may be difficult to obtain in large quantities.
Direcciones Futuras
Future research on 4HB could focus on its potential therapeutic applications, as well as its potential use as a nutritional supplement. Additionally, further research could be conducted to investigate its mechanism of action and its potential effects on gene expression and enzyme activity. Additionally, research could be conducted to investigate the potential toxicity of 4HB, as well as its potential interactions with other compounds. Finally, further research could be conducted to investigate the potential uses of 4HB in industrial processes, such as the production of biofuels.
Métodos De Síntesis
4HB can be synthesized using a variety of methods. The most common method is the reaction of butyric acid and potassium hydroxide in an aqueous medium. This reaction produces 4HB and potassium carbonate as byproducts. Other methods of synthesis include the reaction of butyric acid with sodium hydroxide in an aqueous medium, the reaction of butyric acid with sodium hypochlorite in an aqueous medium, and the reaction of butyric acid with potassium hydroxide in an organic solvent.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of potassium 4-hydroxybut-2-enoate can be achieved through the reaction of 4-hydroxybut-2-enoic acid with potassium hydroxide.", "Starting Materials": [ "4-hydroxybut-2-enoic acid", "Potassium hydroxide" ], "Reaction": [ "Dissolve 4-hydroxybut-2-enoic acid in water", "Add potassium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Acidify the solution with hydrochloric acid", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent to obtain potassium 4-hydroxybut-2-enoate as a white solid" ] } | |
| 1909358-83-3 | |
Fórmula molecular |
C4H5KO3 |
Peso molecular |
140.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



